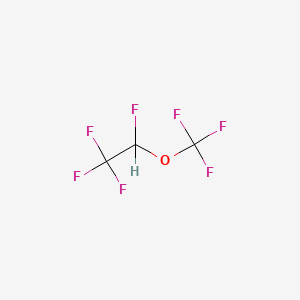

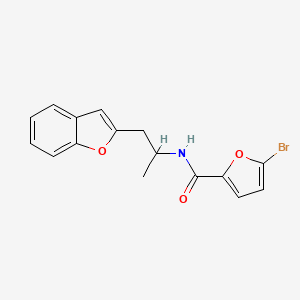

![molecular formula C8H13BClNO2 B2428348 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride CAS No. 2377587-63-6](/img/structure/B2428348.png)

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is a chemical compound with the CAS Number 2377587-63-6 . It has a linear formula of C8H13BClNO2 .

Molecular Structure Analysis

The InChI code for “4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is 1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 201.46 . The compound should be stored in a refrigerated and dark place .Scientific Research Applications

Nanostructure Utilization in Viral Inhibition

- High Efficiency of Functional Carbon Nanodots as Entry Inhibitors of Herpes Simplex Virus Type 1 : Carbon nanodots (C-dots) formed from 4-aminophenylboronic acid hydrochloride demonstrated significant potential in preventing herpes simplex virus type 1 infection. These C-dots act specifically on the early stage of virus entry through interaction with the virus and cells simultaneously (Barras et al., 2016).

Drug Delivery Systems

- Preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles : This study synthesized biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a sensitive block linkage. The copolymer micelles demonstrated responsiveness to glucose and lactic acid, highlighting their potential in selective, responsive drug delivery systems (Vrbata & Uchman, 2018).

Chemosensing Technologies

- A Structural Investigation of the N-B Interaction in an o-(N,N-dialkylaminomethyl)arylboronate System : The study investigated o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, focusing on the formation of an N-B dative bond. These findings are significant for designing future chemosensing technologies based on arylboronate scaffolds, targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Nanoparticle Development for Antiviral Therapies

- Phenylboronic-acid-modified nanoparticles: potential antiviral therapeutics : This study introduced a protocol for attaching phenylboronic acid moieties onto nanoparticles. These "borono-lectins" demonstrated novel viral entry activity against the Hepatitis C virus, highlighting their potential as antiviral inhibitors (Khanal et al., 2013).

Hydrogel Network Engineering

- Mixed Reversible Covalent Crosslink Kinetics Enable Precise, Hierarchical Mechanical Tuning of Hydrogel Networks : The study utilized phenylboronic acid derivatives for the mechanical tuning of hydrogel networks. This approach is significant for medical applications where mimicking the functional dynamics of native tissues is crucial (Yesilyurt et al., 2017).

Safety And Hazards

properties

IUPAC Name |

[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSBPLFNKOJLB-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

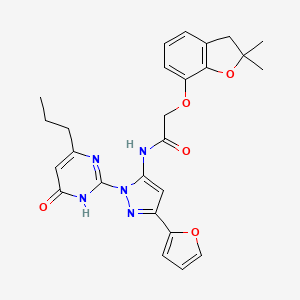

![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)

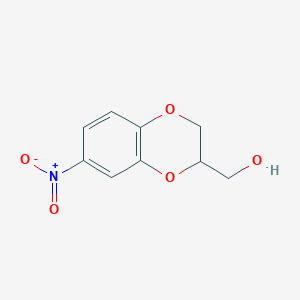

![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)

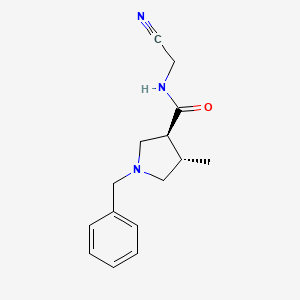

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)

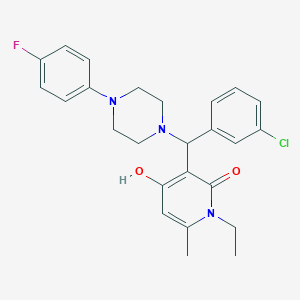

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428288.png)